4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl-
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Overview
Description
4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- is a heterocyclic compound that contains an oxazole ring substituted with a carboxamide group, a fluorophenyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with a suitable carboxylic acid derivative to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolecarboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxazolecarboxamide, N-(4-chloro-2-fluorophenyl)-2-[[4-[4-(1H-1,2,3-triazol-1-yl)butyl]phenoxy]methyl]-
- Oxazole-4-carboxamide
- N-[6-[4-[(2-fluoroanilino)-oxomethyl]-1-piperazinyl]-3-pyridinyl]-2-(3-hydroxy-1-piperidinyl)-4-(trifluoromethyl)-5-oxazolecarboxamide
Uniqueness
4-Oxazolecarboxamide, 2-(2-fluorophenyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
52169-84-3 |
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Molecular Formula |
C11H9FN2O2 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C11H9FN2O2/c1-6-9(10(13)15)14-11(16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H2,13,15) |
InChI Key |
IQDXIVVXUQTUQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2F)C(=O)N |
Origin of Product |
United States |
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